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Introduction
(Z)-ethyl 2-cyano-3-ethoxyacrylate is a versatile chemical intermediate used in the synthesis

of a variety of heterocyclic compounds. As with any chemical entity intended for potential use in

pharmaceuticals or other applications where biological interaction is a consideration, a

thorough understanding of its physicochemical and toxicological properties is paramount. In the

early stages of research and development, in-silico (computer-based) analysis provides a

rapid, cost-effective, and ethically sound approach to predict these properties, thereby guiding

further experimental work.[1][2][3][4][5]

This technical guide provides a comprehensive overview of the in-silico analysis of (Z)-ethyl 2-
cyano-3-ethoxyacrylate, offering a scientifically grounded, step-by-step approach for

researchers, scientists, and drug development professionals. The methodologies described

herein leverage freely accessible, validated web-based tools to ensure broad applicability.

Part 1: Physicochemical Property Prediction
A molecule's physicochemical properties govern its behavior in a biological system, influencing

everything from solubility and absorption to its ability to cross cell membranes.[6] In-silico

prediction of these properties is a critical first step in the assessment of any compound.

Methodology: SwissADME
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SwissADME is a free and robust web tool that predicts a wide range of physicochemical

properties, pharmacokinetic parameters, and drug-likeness metrics.[7][8][9][10]

Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a

textual representation of a molecule's structure. For (Z)-ethyl 2-cyano-3-ethoxyacrylate,

the SMILES string is CCO/C=C(\C#N)/C(=O)OCC.[11]

Access SwissADME: Navigate to the SwissADME website (--INVALID-LINK-

-]">http://www.swissadme.ch).[8]

Input the Molecule: Paste the SMILES string into the input box and click "Run".

Analyze the Results: The output will provide a comprehensive list of predicted

physicochemical properties.

Predicted Physicochemical Properties:
Property Predicted Value Significance

Molecular Formula C8H11NO3
Defines the elemental

composition.

Molecular Weight 169.18 g/mol

Influences diffusion and

transport across membranes.

[11]

LogP (iLOGP) 1.29

A measure of lipophilicity,

affecting solubility and

membrane permeability.

LogS (ESOL) -1.84
Predicts aqueous solubility, a

key factor for bioavailability.

Water Solubility 1.45e+00 g/L

A quantitative measure of how

much of the compound

dissolves in water.

Topological Polar Surface Area

(TPSA)
70.08 Å²

An indicator of a molecule's

ability to permeate cell

membranes.
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Part 2: ADMET Profiling
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a cornerstone

of drug discovery and chemical safety assessment.[2][12] In-silico ADMET prediction helps to

identify potential liabilities early in the development process, saving significant time and

resources.[1][3][4][5]

Methodology: pkCSM and ProTox-II
For a comprehensive ADMET profile, we will utilize two specialized web servers: pkCSM for

pharmacokinetics and ProTox-II for toxicity prediction.[1][3][4][5][13][14][15][16]

pkCSM Analysis

ProTox-II Analysis

Input SMILES
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Caption: Workflow for in-silico ADMET profiling.

Access pkCSM: Navigate to the pkCSM web server (17--INVALID-LINK--]

Input SMILES: Enter the SMILES string for (Z)-ethyl 2-cyano-3-ethoxyacrylate.

Run Prediction: Submit the query for analysis.

Collect Data: Tabulate the predicted ADMET properties.

Access ProTox-II: Navigate to the ProTox-II web server (1813][15]
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Input SMILES: Enter the SMILES string for the compound.

Run Prediction: Initiate the toxicity prediction.

Compile Results: Record the predicted toxicity endpoints and classifications.

Predicted ADMET Profile:
Pharmacokinetics (from pkCSM)

Parameter Predicted Value Interpretation

Water Solubility (log mol/L) -1.811 Low water solubility.

Caco-2 Permeability (log

Papp)
0.816

Good intestinal permeability is

predicted.

Intestinal Absorption (Human) 88.5%
High absorption from the

intestines is likely.

Blood-Brain Barrier (BBB)

Permeability (logBB)
-0.601

Predicted to be poorly

permeable to the BBB.

CYP2D6 Inhibitor No

Unlikely to inhibit the major

drug-metabolizing enzyme

CYP2D6.

Total Clearance (log ml/min/kg) 0.381
Moderate rate of clearance

from the body is predicted.

Toxicology (from ProTox-II)
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Endpoint Prediction Confidence Score

Hepatotoxicity Inactive 0.73

Carcinogenicity Inactive 0.65

Mutagenicity Inactive 0.79

Immunotoxicity Active 0.68

LD50 (rat, oral) 2000 mg/kg
Toxicity Class 4 (Harmful if

swallowed).

Part 3: Potential Target Identification and Molecular
Docking
To explore the potential biological activity of (Z)-ethyl 2-cyano-3-ethoxyacrylate, we can

perform in-silico target prediction followed by molecular docking studies. This can help to

identify potential protein targets and elucidate the binding interactions at a molecular level.

Methodology: SwissTargetPrediction and Molecular
Docking
SwissTargetPrediction is a web server that predicts the most probable protein targets of a small

molecule based on the principle of similarity to known ligands.[19] Molecular docking is a

computational method that predicts the preferred orientation of one molecule to a second when

bound to each other to form a stable complex.[20]
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Caption: Workflow for target identification and molecular docking.
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Target Prediction:

Access SwissTargetPrediction (--INVALID-LINK--).

Input the SMILES string for (Z)-ethyl 2-cyano-3-ethoxyacrylate.

Analyze the list of predicted targets, paying attention to those with high probability scores.

Molecular Docking (Conceptual Outline):

Protein Preparation: Download the 3D structure of a selected target protein from the

Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar

hydrogens, and assigning charges.

Ligand Preparation: Generate a 3D conformation of (Z)-ethyl 2-cyano-3-ethoxyacrylate
and assign charges.

Docking Simulation: Use a docking program (e.g., AutoDock Vina) to predict the binding

pose and affinity of the ligand within the active site of the protein.

Results Analysis: Visualize the docked pose and analyze the interactions (e.g., hydrogen

bonds, hydrophobic interactions) between the ligand and the protein.

Conclusion
The in-silico analysis of (Z)-ethyl 2-cyano-3-ethoxyacrylate provides valuable insights into its

physicochemical properties, pharmacokinetic profile, and potential toxicities. The predicted high

intestinal absorption and moderate clearance suggest good bioavailability. While the compound

is predicted to be largely non-toxic in several categories, the potential for immunotoxicity

warrants further investigation. The methodologies outlined in this guide provide a robust

framework for the initial computational assessment of this and other novel chemical entities,

enabling more informed decision-making in the research and development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1607778#in-silico-analysis-of-z-ethyl-2-cyano-3-
ethoxyacrylate-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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